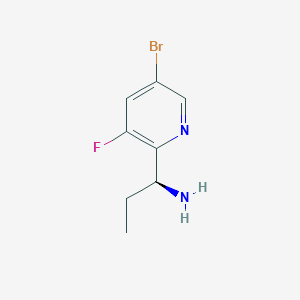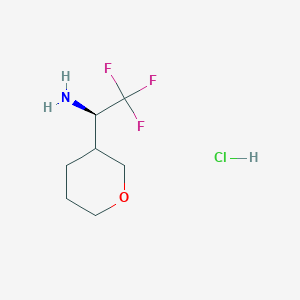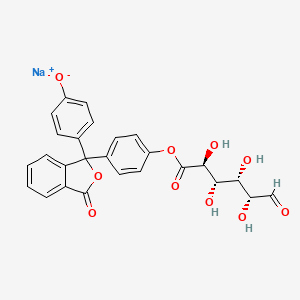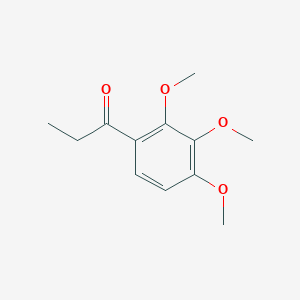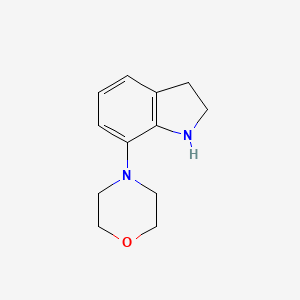
(R)-1-(2-Chloro-5-fluoropyridin-3-YL)but-3-EN-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-(2-Chloro-5-fluoropyridin-3-YL)but-3-EN-1-amine is a synthetic organic compound that belongs to the class of pyridine derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-Chloro-5-fluoropyridin-3-YL)but-3-EN-1-amine typically involves multi-step organic reactions. One common approach might include:
Starting Material: The synthesis begins with a suitable pyridine derivative.
Halogenation: Introduction of chlorine and fluorine atoms to the pyridine ring using halogenating agents like N-chlorosuccinimide (NCS) and Selectfluor.
Alkylation: The pyridine derivative is then alkylated with a but-3-EN-1-amine moiety under basic conditions.
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of ®-1-(2-Chloro-5-fluoropyridin-3-YL)but-3-EN-1-amine would involve large-scale reactors and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms might be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions might convert the double bond in the but-3-EN-1-amine moiety to a single bond, forming a saturated amine.
Substitution: The halogen atoms (chlorine and fluorine) on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂).
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while reduction could produce saturated amines.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound might be used as a ligand in catalytic reactions.
Material Science:
Biology
Biological Probes: Used as a probe to study biological processes or as a precursor for bioactive molecules.
Medicine
Drug Development:
Industry
Agrochemicals: Used in the synthesis of pesticides or herbicides.
Mécanisme D'action
The mechanism by which ®-1-(2-Chloro-5-fluoropyridin-3-YL)but-3-EN-1-amine exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-1-(2-Chloro-5-fluoropyridin-3-YL)but-3-EN-1-amine: can be compared with other pyridine derivatives such as:
Uniqueness
The uniqueness of ®-1-(2-Chloro-5-fluoropyridin-3-YL)but-3-EN-1-amine lies in its specific combination of functional groups, which might confer unique reactivity and biological activity compared to other similar compounds.
Propriétés
Formule moléculaire |
C9H10ClFN2 |
|---|---|
Poids moléculaire |
200.64 g/mol |
Nom IUPAC |
(1R)-1-(2-chloro-5-fluoropyridin-3-yl)but-3-en-1-amine |
InChI |
InChI=1S/C9H10ClFN2/c1-2-3-8(12)7-4-6(11)5-13-9(7)10/h2,4-5,8H,1,3,12H2/t8-/m1/s1 |
Clé InChI |
FRWUUYAEAFLDLQ-MRVPVSSYSA-N |
SMILES isomérique |
C=CC[C@H](C1=C(N=CC(=C1)F)Cl)N |
SMILES canonique |
C=CCC(C1=C(N=CC(=C1)F)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Chloro-8-fluoro-2-methyl-[1,2,4]triazolo[4,3-A]pyridin-3(2H)-one](/img/structure/B13040915.png)

![6-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine hcl](/img/structure/B13040919.png)
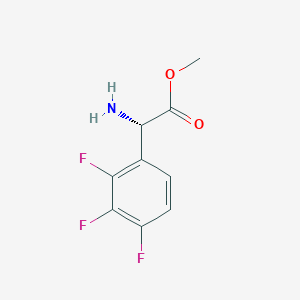
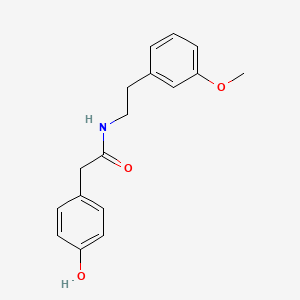
![7-Bromo-3-(methoxymethyl)isoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13040941.png)
